Cas no 877643-62-4 (3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
877643-62-4 structure
Product Name:3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:877643-62-4
MF:C20H23N5O2
MW:365.428923845291
CID:6466201
Update Time:2025-07-22

3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 2-butyl-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
    • Inchi: 1S/C20H23N5O2/c1-5-6-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-14(3)25(19)15-9-7-13(2)8-10-15/h7-10,12H,5-6,11H2,1-4H3
    • InChI Key: KHQSGZYMITUQGZ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C4C([H])=C([H])C(C([H])([H])[H])=C([H])C=4[H])C(C([H])([H])[H])=C([H])N23)N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Introduction to 3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione and Its Significance in Modern Chemical Biology

The compound with the CAS number 877643-62-4, known as 3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound has garnered significant attention due to its unique structural features and potential biological activities. The presence of multiple functional groups, including butyl and methyl substituents, as well as a phenyl ring at the 8-position, contributes to its complex reactivity and interaction with biological targets.

Recent advancements in the field of medicinal chemistry have highlighted the importance of imidazopyrimidinone scaffolds in drug discovery. These structures have shown promise in various therapeutic areas, particularly in oncology and anti-inflammatory applications. The specific arrangement of atoms in 3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione suggests that it may exhibit inhibitory effects on key enzymes or receptors involved in disease pathways. For instance, studies have indicated that derivatives of imidazopyrimidinone can modulate kinases and other signaling proteins critical for cellular processes.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for further optimization. Researchers have been exploring synthetic strategies to modify its core structure while retaining or enhancing its biological activity. The butyl and methyl groups provide handles for chemical manipulation through various reactions such as alkylation and methylation. Additionally, the phenyl ring at the 8-position can be further functionalized to improve binding affinity or selectivity.

In the context of current research trends, 3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione has been investigated for its potential role in addressing unmet medical needs. For example, preclinical studies have suggested that it may interfere with pathways implicated in cancer progression by inhibiting specific enzymes. The compound's ability to cross cell membranes and reach intracellular targets makes it an attractive candidate for developing novel therapeutic agents. Moreover, its structural complexity allows for the exploration of multiple binding modes with biological targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to construct the imidazopyrimidinone core. The introduction of substituents like butyl and methyl groups at strategic positions enhances the molecule's pharmacological properties. Additionally, the presence of a phenyl ring at the 8-position contributes to its solubility and bioavailability.

From a computational chemistry perspective,3-butyl-1,7-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H, 8 H-imidazo1 2 gpurine-2 4 dione has been subjected to molecular docking studies to predict its interactions with biological targets. These simulations have provided valuable insights into how the compound binds to proteins such as kinases and transcription factors. The results suggest that it may exert its effects by competing with endogenous substrates or by inducing conformational changes in target proteins.

The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for clinical development. Parameters such as absorption rate (A), distribution (D), metabolism (M), excretion (E), and toxicity (T) are carefully evaluated using both in vitro and in vivo models. The butyl and methyl groups influence its lipophilicity and solubility profiles significantly affecting how it is processed by the body.

Future research directions include exploring derivatives of 3-butyl-1, 7 -dimethyl- 8 -(4-methylphenyl) -1 H ,2 H ,3 H ,4 H ,8 H-imidazo1 2 gpurine- 2 ,4- dione with improved pharmacological profiles. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to identify new analogs with enhanced efficacy or reduced side effects. The phenyl ring at position 8 remains a key feature for optimization due to its role in modulating binding interactions.

The broader implications of this research extend beyond individual compounds like 3-butyl-1, 7 -dimethyl- 8- -(4-methylphenyl) -1 H ,2 H ,3 H ,4 H, 8 H-imidazo 1 , 2 gpurine - 2, - 4 -dione; they contribute to our understanding of how heterocyclic compounds interact with biological systems at a molecular level. This knowledge is crucial for developing next-generation therapeutics that address complex diseases more effectively than current treatments do.

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